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Compound of Interest

Compound Name: 2,16-Kauranediol

Cat. No.: B1632423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,16-
kauranediol, a diterpenoid of interest in natural product chemistry and drug discovery. Due to

the limited availability of published spectroscopic data for 2,16-kauranediol, this document

utilizes data from the closely related isomer, kauran-16,19-diol, to provide representative

spectral characteristics. This approach is based on the structural similarity of the kaurane

skeleton, with the understanding that the precise chemical shifts and fragmentation patterns

will vary with the substitution pattern.

Chemical Structure and Properties
Chemical Name: 2,16-Kauranediol

CAS Number: 34302-37-9[1]

Molecular Formula: C₂₀H₃₄O₂[1]

Molecular Weight: 306.5 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The

following tables summarize the predicted ¹H and ¹³C NMR data for a kauranediol structure,

based on published data for the isomer kauran-16,19-diol.[2]
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Note: The following data is for the isomer kauran-16,19-diol and serves as a reference.[2]

¹³C NMR Data
The ¹³C NMR spectrum of a kauranediol displays 20 carbon signals, consistent with the

molecular formula. Key resonances include those for carbons bearing hydroxyl groups, which

are shifted downfield.

Carbon Number Chemical Shift (δ) ppm Description

C-16 ~ 77.8
Oxygen-bearing quaternary

carbon

C-2 ~ 60-70
Oxygen-bearing methine

(predicted)

C-4 ~ 39.1 Quaternary carbon

C-8 ~ 45.4 Quaternary carbon

C-10 ~ 39.4 Quaternary carbon

C-19 ~ 63.8
Oxygen-bearing methylene

carbon

Methyl Carbons ~ 15-30 Multiple signals

¹H NMR Data
The ¹H NMR spectrum provides information on the proton environment. Key signals for a

kauranediol would include protons attached to carbons bearing hydroxyl groups and the methyl

protons.
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Proton
Chemical Shift (δ)
ppm

Multiplicity Description

H₂-19 3.59 and 3.98 m
Protons on oxygen-

bearing methylene

H-2 ~ 3.5-4.0 m

Proton on oxygen-

bearing methine

(predicted)

H-13 2.44 m Methine proton

CH₃-17 1.54 s Tertiary methyl

CH₃-18 1.16 s Tertiary methyl

CH₃-20 0.99 s Tertiary methyl

Infrared (IR) Spectroscopy
The IR spectrum of 2,16-kauranediol would be characterized by absorptions corresponding to

its key functional groups.

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~ 3600-3200 Strong, Broad O-H Stretch Hydroxyl (Alcohol)

~ 2960-2850 Strong C-H Stretch Alkane

~ 1465 Medium C-H Bend Methylene

~ 1375 Medium C-H Bend Methyl

~ 1100-1000 Medium C-O Stretch Alcohol

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2,16-kauranediol, electron ionization (EI) would likely lead to a molecular

ion peak (M⁺) at m/z 306, corresponding to the molecular weight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1632423?utm_src=pdf-body
https://www.benchchem.com/product/b1632423?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected Fragmentation Pattern:

M⁺ at m/z 306: Molecular ion.

[M-H₂O]⁺ at m/z 288: Loss of a water molecule from one of the hydroxyl groups.

[M-2H₂O]⁺ at m/z 270: Loss of both water molecules.

Other fragments: Complex fragmentation of the tetracyclic kaurane skeleton.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a

diterpenoid like 2,16-kauranediol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Tetramethylsilane (TMS) is

typically used as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0-220 ppm.
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Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-

proton and proton-carbon correlations for complete structural assignment.

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or

methanol), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent

to evaporate.

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment (or the pure KBr pellet) is

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Data Acquisition (Electron Ionization - EI):

Ionization Energy: 70 eV.

Mass Range: m/z 50-500.

Inlet System: Direct insertion probe or GC inlet.

Data Acquisition (Electrospray Ionization - ESI for LC-MS):

Ionization Mode: Positive or negative ion mode.

Nebulizing Gas: Nitrogen.

Drying Gas Temperature: 200-350 °C.

Capillary Voltage: 3-5 kV.

Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic identification and

characterization of a natural product like 2,16-kauranediol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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